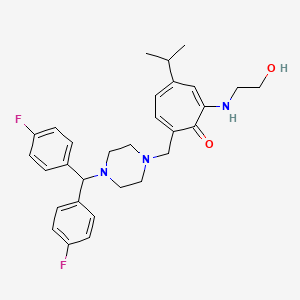
2,4,6-Cycloheptatrien-1-one, 7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethyl)-
Overview
Description
U 92032: is a chemical compound known for its role as a T-channel antagonist and antioxidant. It inhibits lipid peroxidation, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U 92032 involves multiple steps, including the use of specific reagents and catalysts. Detailed synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield .
Industrial Production Methods: Industrial production of U 92032 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: U 92032 undergoes various chemical reactions, including:
Oxidation: U 92032 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: U 92032 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of U 92032 .
Scientific Research Applications
Chemistry: U 92032 is used as a T-channel antagonist in various chemical studies to understand its effects on calcium channels .
Biology: In biological research, U 92032 is studied for its role in inhibiting lipid peroxidation and its potential effects on cellular processes .
Medicine: U 92032 has shown promise in medical research, particularly in the treatment of absence epilepsy. It is being investigated for its potential to reduce epileptiform activity and improve neurological outcomes .
Industry: In the industrial sector, U 92032 is used in the development of new pharmaceuticals and as a research tool to study calcium channel antagonists .
Mechanism of Action
U 92032 exerts its effects by blocking T-type calcium channels. This inhibition reduces calcium influx into cells, which can modulate various cellular processes. The compound’s antioxidant properties also contribute to its ability to inhibit lipid peroxidation, protecting cells from oxidative damage .
Comparison with Similar Compounds
Methylphenylsuccinimide: Another T-channel antagonist used in epilepsy research.
Methsuximide: A succinimide derivative with similar properties to U 92032.
Uniqueness: U 92032 is unique due to its higher potency and specificity as a T-channel antagonist compared to other similar compounds. It has shown greater efficacy in reducing epileptiform activity and has a distinct mechanism of action that sets it apart from other T-channel antagonists .
Properties
CAS No. |
142223-92-5 |
|---|---|
Molecular Formula |
C30H35F2N3O2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
7-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-2-(2-hydroxyethylamino)-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C30H35F2N3O2/c1-21(2)24-3-4-25(30(37)28(19-24)33-13-18-36)20-34-14-16-35(17-15-34)29(22-5-9-26(31)10-6-22)23-7-11-27(32)12-8-23/h3-12,19,21,29,36H,13-18,20H2,1-2H3,(H,33,37) |
InChI Key |
UVPCKMJVJLKETQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C(=O)C(=C1)NCCO)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)C(=C1)NCCO)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Key on ui other cas no. |
142223-92-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-((4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)methyl)-2-((2-hydroxyethyl)amino)-4-(1-methylethylethyl)-2,4,6-cycloheptatrien-1-one U 92032 U-92032 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















